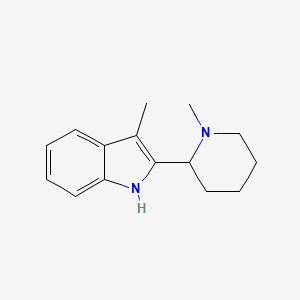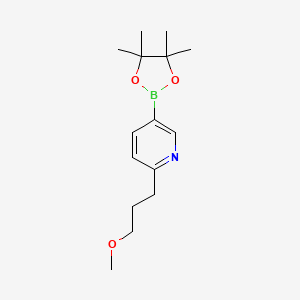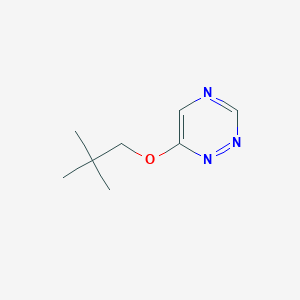
6-(Neopentyloxy)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Neopentyloxy)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the neopentyloxy group in the 6-position of the triazine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Neopentyloxy)-1,2,4-triazine typically involves the reaction of 1,2,4-triazine with neopentyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution of the hydroxyl group in neopentyl alcohol with the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control ensures consistent product quality and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired outcome.
化学反応の分析
Types of Reactions
6-(Neopentyloxy)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its chemical properties.
Substitution: The neopentyloxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
科学的研究の応用
6-(Neopentyloxy)-1,2,4-triazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 6-(Neopentyloxy)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group may enhance the compound’s binding affinity to these targets, influencing their activity and downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 6-(Methoxy)-1,2,4-triazine
- 6-(Ethoxy)-1,2,4-triazine
- 6-(Isopropoxy)-1,2,4-triazine
Uniqueness
6-(Neopentyloxy)-1,2,4-triazine is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted triazines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
6-(2,2-dimethylpropoxy)-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-12-7-4-9-6-10-11-7/h4,6H,5H2,1-3H3 |
InChIキー |
FBRMPCPEZWCFSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=CN=CN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




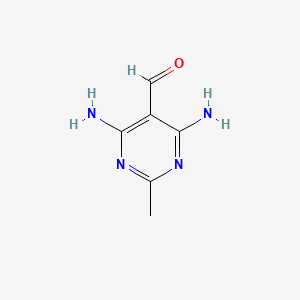
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)

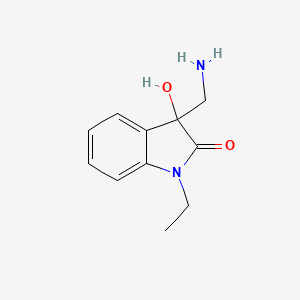
![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
